![molecular formula C10H14FN3O B6628417 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol, also known as 5-FC, is a synthetic nucleoside analog used in the treatment of fungal infections. It was first synthesized in the 1950s and has since been used in combination with other antifungal drugs to treat a variety of fungal infections.
Wirkmechanismus
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol works by inhibiting the synthesis of DNA and RNA in fungal cells. It is converted into 5-fluorouracil by the enzyme cytosine deaminase, which is produced by fungal cells. 5-fluorouracil then inhibits the synthesis of nucleic acids, leading to the death of fungal cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. However, it can cause side effects such as gastrointestinal disturbances, liver dysfunction, and bone marrow suppression. These side effects are generally mild and can be managed with appropriate medical care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol in lab experiments is its low toxicity in humans. This makes it a safer alternative to other antifungal drugs. However, this compound has limitations in terms of its spectrum of activity. It is only effective against certain types of fungi and is less effective against other types.
Zukünftige Richtungen
There are several future directions for research on 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Another area of research is the investigation of this compound as a potential cancer therapy. Studies have shown that this compound can be used in combination with other drugs to selectively kill cancer cells. Finally, research can be conducted to investigate the use of this compound in combination with other antifungal drugs to improve its spectrum of activity.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic nucleoside analog used in the treatment of fungal infections. Its synthesis method has been optimized over the years to improve the yield and purity of the final product. This compound has been extensively studied for its antifungal properties and has also been investigated for its potential use in cancer therapy. It works by inhibiting the synthesis of DNA and RNA in fungal cells and has low toxicity in humans. While this compound has limitations in terms of its spectrum of activity, there are several future directions for research on this drug.
Synthesemethoden
The synthesis of 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol involves the reaction of 5-fluorouracil with formaldehyde and cyclopentanone. The reaction results in the formation of this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol has been extensively studied for its antifungal properties. It is commonly used in combination with other antifungal drugs to treat fungal infections such as candidiasis and cryptococcosis. In addition, this compound has been investigated for its potential use in cancer therapy. Studies have shown that this compound can be used in combination with other drugs to selectively kill cancer cells.
Eigenschaften
IUPAC Name |
3-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-8-5-13-10(14-6-8)12-4-7-1-2-9(15)3-7/h5-7,9,15H,1-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZJQTXCORGNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CNC2=NC=C(C=N2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
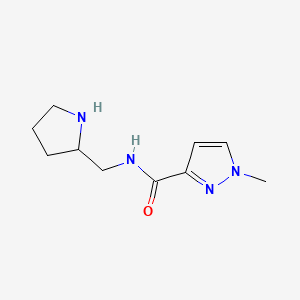
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
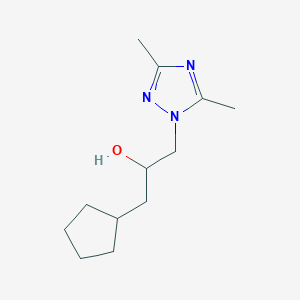
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)
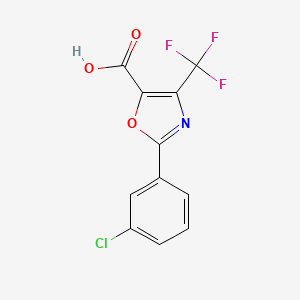
![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
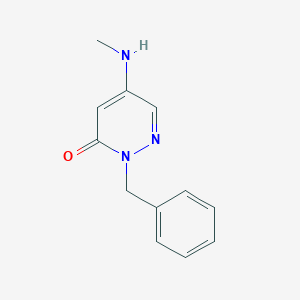
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)
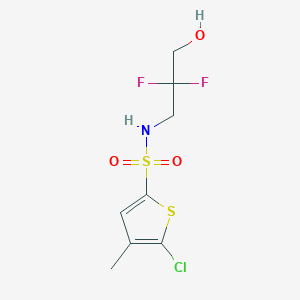
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
